molecular formula C8H9ClO2 B1655398 1-(chloromethoxy)-4-methoxybenzene CAS No. 35657-08-0

1-(chloromethoxy)-4-methoxybenzene

Cat. No.: B1655398
CAS No.: 35657-08-0
M. Wt: 172.61 g/mol
InChI Key: LUTVKDSEUGMERN-UHFFFAOYSA-N
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Description

“Benzene, 1-(chloromethoxy)-4-methoxy-” is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H6 . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . The compound “Benzene, 1-(chloromethoxy)-4-methoxy-” is likely to have a similar structure, with additional chloromethoxy and methoxy groups attached to the benzene ring .


Synthesis Analysis

The synthesis of polysubstituted benzenes, such as “Benzene, 1-(chloromethoxy)-4-methoxy-”, often involves multi-step processes that require a working knowledge of many organic reactions . The order of reactions is often critical to the success of the overall scheme . The synthesis of this compound might involve the introduction of the chloromethoxy and methoxy groups in specific steps, possibly involving electrophilic substitution or nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-(chloromethoxy)-4-methoxy-” is likely to be a benzene ring with chloromethoxy and methoxy groups attached at specific positions . The exact positions of these groups on the benzene ring would determine the specific name of the compound .


Chemical Reactions Analysis

“Benzene, 1-(chloromethoxy)-4-methoxy-” could potentially undergo various chemical reactions, including electrophilic substitution reactions and nucleophilic aromatic substitution reactions . The specific reactions would depend on the conditions and the reagents used .

Mechanism of Action

The mechanism of action for the reactions of “Benzene, 1-(chloromethoxy)-4-methoxy-” would depend on the specific reaction. For example, electrophilic substitution reactions often involve the attack of an electrophile on the benzene ring, followed by a rearrangement to restore aromaticity . Nucleophilic aromatic substitution reactions, on the other hand, typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a leaving group .

Safety and Hazards

The safety and hazards associated with “Benzene, 1-(chloromethoxy)-4-methoxy-” would depend on its specific properties and uses. It’s important to note that benzene and its derivatives can be hazardous and may pose risks to human health . Therefore, appropriate safety measures should be taken when handling this compound .

Properties

IUPAC Name

1-(chloromethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVKDSEUGMERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455349
Record name Benzene, 1-(chloromethoxy)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-08-0
Record name Benzene, 1-(chloromethoxy)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethoxy)-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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